![molecular formula C22H21N3O3S B2612667 (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide CAS No. 924819-68-1](/img/structure/B2612667.png)
(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide
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Description
(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications
Methylene-linked Liquid Crystal Dimers
Liquid crystal dimers, such as "(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide," are pivotal in the formation of twist-bend nematic phases. The transitional properties of methylene-linked liquid crystal dimers have been extensively studied, revealing that they exhibit two monotropic mesophases. The higher temperature phase is a normal nematic phase, whereas the lower temperature phase is identified as a twist-bend nematic phase. This classification is based on strong optical texture similarities to structurally similar dimers. Notably, the twist-bend nematic phase is attributed to a negative bend elastic constant resulting from the bent geometry of the dimers. Comprehensive studies and complete miscibility of the mesophases of such dimers underscore their significance in the domain of liquid crystal technology and materials science (Henderson & Imrie, 2011).
Biomedical Applications
Recent studies have highlighted the biomedical potential of thiazolidin-4-ones, a core structure in compounds like "(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide." The 1,3-thiazolidin-4-one nucleus and its analogues exhibit significant pharmacological importance. They are integral to pharmaceuticals combatting various diseases due to their wide range of biological activities. The synthetic methodologies for these compounds have evolved significantly, incorporating principles of green chemistry to ensure environmental sustainability. These developments promise a bright future in medicinal chemistry, with potential activities against diverse diseases (Santos, Jones Junior, & Silva, 2018).
Environmental and Pharmacological Relevance
The compound's core structure, related to thiazolidin-4-ones, has been extensively researched for its environmental and pharmacological relevance. Studies emphasize the broad spectrum of biological activities associated with thiazolidin-4-ones, including their potential role in remediation and degradation of organic pollutants in wastewater. The presence of redox mediators enhances the degradation efficiency of recalcitrant compounds, showcasing the environmental significance of these compounds. Moreover, the diversity in the chemical structures and biological activities of thiazolidin-4-ones makes them a focal point for ongoing research and potential pharmaceutical applications (Husain & Husain, 2007).
properties
IUPAC Name |
(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-14-5-4-6-16(11-14)25-21(27)19(12-15-7-9-17(28-3)10-8-15)29-22(25)18(13-23)20(26)24-2/h4-11,19H,12H2,1-3H3,(H,24,26)/b22-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNAUPLJWYYDIA-RELWKKBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(\C#N)/C(=O)NC)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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